molecular formula C10H10N2 B1347250 N-methylquinolin-5-amine CAS No. 7506-67-4

N-methylquinolin-5-amine

Cat. No.: B1347250
CAS No.: 7506-67-4
M. Wt: 158.2 g/mol
InChI Key: BDLNGDAQWHSFBU-UHFFFAOYSA-N
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Description

N-methylquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a key structural motif in many bioactive compounds, making this compound an important compound for scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

N-methylquinolin-5-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound has been shown to bind to specific proteins, influencing their activity and stability. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage and subsequent cell death. Additionally, this compound can activate signaling pathways that promote cell survival and proliferation, further elucidating its complex molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing immune response . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be actively transported into cells via organic cation transporters, which facilitate its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylquinolin-5-amine can be synthesized through several methods. One common approach involves the reaction of 5-chloroquinoline with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: N-methylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methylquinolin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methyl and amine groups.

    5-Aminoquinoline: Similar to N-methylquinolin-5-amine but lacks the methyl group.

    N-methylquinoline: Similar but lacks the amine group

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-9-5-2-6-10-8(9)4-3-7-12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLNGDAQWHSFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324548
Record name N-methylquinolin-5-amine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-67-4
Record name N-Methyl-5-quinolinamine
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Record name NSC 407019
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Record name N-methylquinolin-5-amine
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Record name N-methylquinolin-5-amine
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Synthesis routes and methods

Procedure details

Triphenylphosphine (172 mg, 0.65 mmol) was added to the solution of 5-azidomethyl-quinoline (109 mg, 0.59 mmol) in THF (3 mL) at 0° C. After 5 min of stirring, the reaction mixture was warmed to room temperature and stirred at that temperature 16 h. The reaction mixture was diluted with ammonium hydroxide (0.55 mL) and stirred for 3 h. The mixture was then treated with 2M NaOH (0.8 mL) and stirred for another 1 h. The solution was diluted with ethyl acetate and the organic phase was separated, dried over Na2SO4, concentrated. The resulting residue was purified by silica gel prep TLC using 10:1:0.3 CH2Cl2:MeOH:Et3N as an eluant to afford 105 mg of quinolin-5-yl-methylamine as a colorless solid.
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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